molecular formula C10H11IO B1456287 1-Cyclobutoxy-4-iodobenzene CAS No. 1353777-51-1

1-Cyclobutoxy-4-iodobenzene

Cat. No.: B1456287
CAS No.: 1353777-51-1
M. Wt: 274.1 g/mol
InChI Key: NZSPZWOVXIIHEP-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-4-iodobenzene is a chemical compound that belongs to the class of iodobenzenes. It is characterized by the presence of a cyclobutoxy group attached to the benzene ring at the para position relative to the iodine atom. This compound has a molecular formula of C10H11IO and a molecular weight of 274.1 g/mol . It is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 1-Cyclobutoxy-4-iodobenzene typically involves the iodination of a cyclobutoxy-substituted benzene derivative. One common method is the reaction of cyclobutoxybenzene with iodine in the presence of an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclobutoxy-4-iodobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclobutoxy-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-4-iodobenzene involves its reactivity as an aryl iodide. The iodine atom can undergo oxidative addition to metal catalysts, facilitating various coupling reactions. The cyclobutoxy group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .

Comparison with Similar Compounds

1-Cyclobutoxy-4-iodobenzene can be compared with other iodobenzenes such as:

    Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.

    4-Iodoanisole: Contains a methoxy group instead of a cyclobutoxy group. It has different electronic properties and reactivity.

    4-Iodophenol: Contains a hydroxyl group, making it more reactive in electrophilic substitution reactions.

These comparisons highlight the unique properties of this compound, such as its steric hindrance and electronic effects, which can influence its reactivity and applications .

Properties

IUPAC Name

1-cyclobutyloxy-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSPZWOVXIIHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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